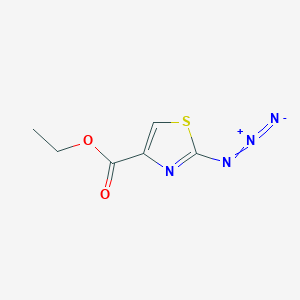

2-Azido-4-ethoxycarbonylthiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

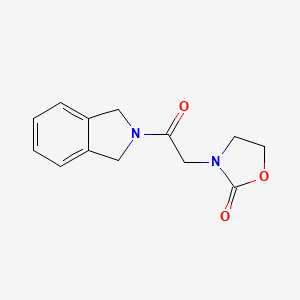

2-Azido-4-ethoxycarbonylthiazole is an organic compound that contains an azide (– N3) functional group . Azides are a highly reactive and versatile class of chemicals that are commonly used in both chemical synthesis and biomedical research applications . The azide functional group can be shown by two resonance structures .

Synthesis Analysis

The synthesis of 2-Azido-4-ethoxycarbonylthiazole involves the cyclization of thiosemicarbazide with ethyl bromopyruvate in concentrated hydrochloric acid . Depending on the reaction conditions, 2-amino-l,3,4-thiadiazine and 2-hydrazinothiazole derivatives were obtained . The formation of 2-azido-4-carboxy- and 2-azido-4-ethoxycarbonylthiazole was observed in the action of dilute nitric acid on thiadiazines .Molecular Structure Analysis

The molecular structure of 2-Azido-4-ethoxycarbonylthiazole, like other azidoazole compounds, is characterized by a higher nitrogen content and higher enthalpy of formation . The polar character of the azido group has a remarkable effect on their bond lengths and angles .Chemical Reactions Analysis

Azidoazole compounds, such as 2-Azido-4-ethoxycarbonylthiazole, exhibit interesting reactivity. They are known to participate in various types of synthetic conversions . The azide/azole isomerization participates in the pyrolysis of certain azidoazole compounds .Physical And Chemical Properties Analysis

Azidoazole compounds, such as 2-Azido-4-ethoxycarbonylthiazole, are characterized by their higher nitrogen content, higher enthalpy of formation, and more environment-friendly decomposition products than their carbon homologues . They have been found to have higher detonation velocity and detonation pressure than traditional explosives .Aplicaciones Científicas De Investigación

- Click Chemistry : Azides are essential in click reactions, such as copper-catalyzed azide–alkyne cycloaddition (CuAAC) and strain-promoted azide–alkyne cycloaddition (SPAAC). 2-Azido-4-ethoxycarbonylthiazole can serve as a versatile building block in these reactions, enabling the efficient synthesis of complex molecules .

- Heterocycle Synthesis : Organic azides contribute to the construction of heterocycles. For instance, 2-Azido-4-ethoxycarbonylthiazole can participate in the formation of pyrroles, pyrazoles, isoxazoles, oxazoles, and more .

- Antimicrobial Agents : Researchers can explore the antibacterial and antifungal potential of 2-Azido-4-ethoxycarbonylthiazole derivatives. Structural modifications may enhance their efficacy .

Synthetic Organic Chemistry

Medicinal Chemistry

Mecanismo De Acción

Target of Action

Azidoazole compounds, a class to which this compound belongs, have been studied for their energetic properties . More research is needed to identify specific biological targets.

Mode of Action

Azidoazole compounds are known to undergo azide/azole isomerization, which participates in their pyrolysis . This process could potentially influence the interaction of 2-Azido-4-ethoxycarbonylthiazole with its targets.

Biochemical Pathways

The formation of 2-azido-4-carboxy- and 2-azido-4-ethoxycarbonylthiazole was observed in the action of dilute nitric acid on thiadiazines . This suggests that the compound may be involved in reactions with nitric acid in certain biochemical pathways.

Result of Action

Azido impurities in drug substances have been found to be mutagenic, potentially damaging dna and increasing the risk of developing cancer . This suggests that 2-Azido-4-ethoxycarbonylthiazole may have similar effects, although more research is needed to confirm this.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Azido-4-ethoxycarbonylthiazole. For instance, the compound’s reactivity may be affected by the presence of nitric acid . Additionally, the stability and pyrolysis of azidoazole compounds can be influenced by various possible trigger bonds .

Safety and Hazards

Azides, both organic and inorganic, can be heat- and shock-sensitive and can explosively decompose with little input of external energy . Exposure to small amounts of azides can result in rapid breathing, restlessness, dizziness, weakness, headache, nausea, vomiting, rapid heart rate, red eyes, clear drainage from the nose, coughing, skin burns, and blisters .

Direcciones Futuras

The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . The study of azidoazole compounds continues to attract great interest due to their higher nitrogen content, higher enthalpy of formation, and more environment-friendly decomposition products .

Propiedades

IUPAC Name |

ethyl 2-azido-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c1-2-12-5(11)4-3-13-6(8-4)9-10-7/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBLJKKTIZWCAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-4-ethoxycarbonylthiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone](/img/structure/B2759156.png)

![2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2759160.png)

![2-(4-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2759161.png)

![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2759168.png)

![N-(2-chloro-4-fluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2759170.png)

![N-(Cyclobutylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2759174.png)

![2-Ethyl-4-methylsulfanyl-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2759175.png)

![1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride](/img/structure/B2759178.png)